5-bromo-N-prop-2-ynylfuran-2-carboxamide
Description
5-Bromo-N-prop-2-ynylfuran-2-carboxamide is a halogenated furan derivative characterized by a bromine substituent at the 5-position of the furan ring and a prop-2-ynyl (propargyl) group attached to the carboxamide nitrogen. The compound’s structure combines the electron-withdrawing bromine atom with the linear, π-bond-rich propargyl moiety, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
5-bromo-N-prop-2-ynylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h1,3-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJBQAXWPCEBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furan-2-carboxamide Derivatives
*Inferred based on structural similarity.
Structural and Electronic Differences
- Propargyl vs. Aromatic Substituents : The propargyl group in the target compound introduces sp-hybridized carbons, enabling participation in Huisgen cycloaddition (click chemistry) for bioconjugation, unlike bulky aromatic groups in or 5 .
- Halogen and Heterocycle Interactions : Bromine at the 5-position of the furan ring is consistent across analogs, but substituents like chlorine () or fluorine () alter electronic density and binding affinity .
- Heteroaromatic Cores : Pyridine-based analogs () replace the furan ring with a pyridine, enhancing basicity and altering hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The propargyl group (logP ~1.5 inferred) is less lipophilic than 4-isopropylphenyl (logP ~3.5) but more hydrophobic than morpholine-containing derivatives () .
- Solubility : Morpholinyl and allyloxy substituents () improve aqueous solubility via hydrogen bonding or polar ether linkages, whereas propargyl may reduce it .
- Metabolic Stability : Methyl or small alkyl groups () are metabolically labile, while propargyl’s rigidity may resist enzymatic degradation .
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